![molecular formula C6H5N5O2 B13105395 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 43116-08-1](/img/structure/B13105395.png)
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common synthetic route involves the use of dihalo-pyrrolopyrazines as intermediates. For example, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines can undergo regioselective amination reactions to yield either 2-amino- or 3-amino-pyrrolopyrazines . These reactions can be carried out under metal-free conditions using microwave irradiation or through Buchwald cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution reactions, and microwave-assisted synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, nucleophiles (such as amines and thiols), and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit enhanced biological activities or improved chemical properties .
Aplicaciones Científicas De Investigación
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The compound’s ability to interact with enzymes and proteins can lead to the modulation of biological processes, making it a valuable tool in the study of disease mechanisms and the development of new therapies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione include other pyrrolopyrazine derivatives, such as:
- 5H-Pyrrolo[2,3-b]pyrazine
- 6,7-Dimethyl-5H-pyrrolo[2,3-b]pyrazine
- 6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of amino groups and the specific arrangement of nitrogen atoms within the heterocyclic rings. This unique structure contributes to its distinct biological activities and chemical properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
43116-08-1 |
|---|---|
Fórmula molecular |
C6H5N5O2 |
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
2,3-diaminopyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C6H5N5O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H2,7,9)(H2,8,10)(H,11,12,13) |
Clave InChI |
SWQQYHFUYYBDEM-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=O)NC1=O)N=C(C(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



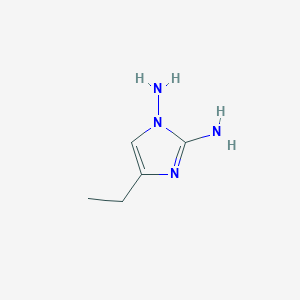
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
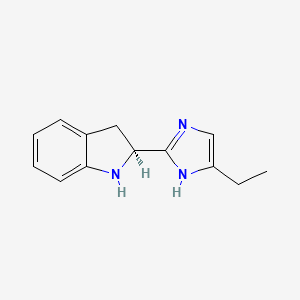
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
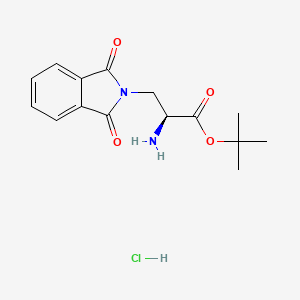
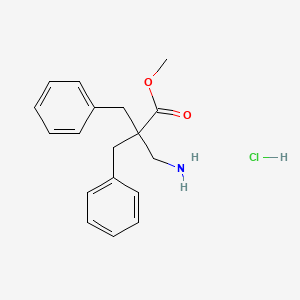
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
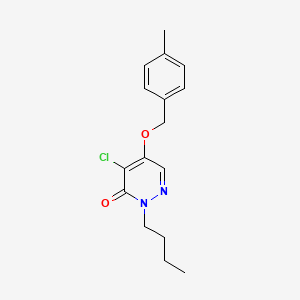
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
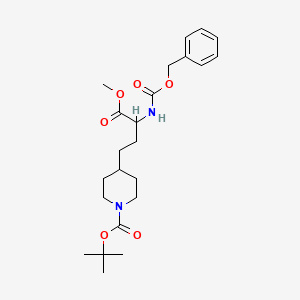
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
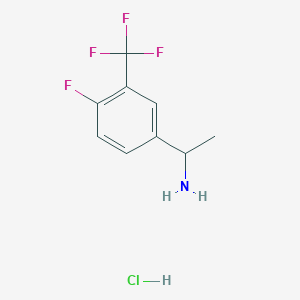
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
